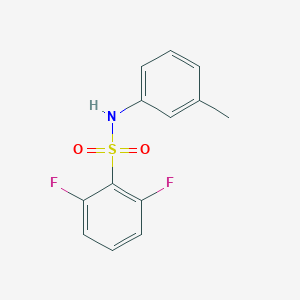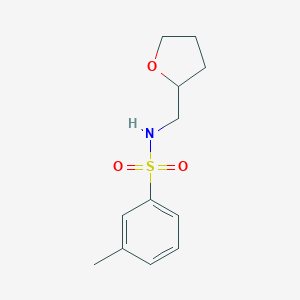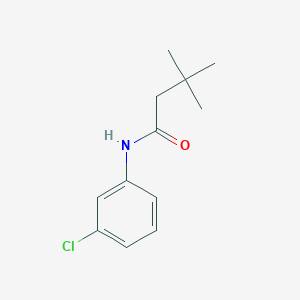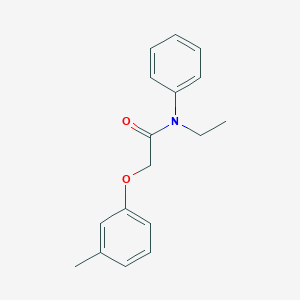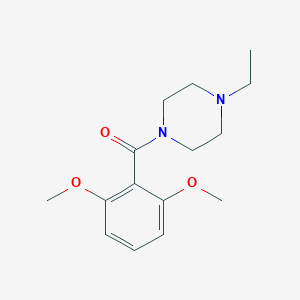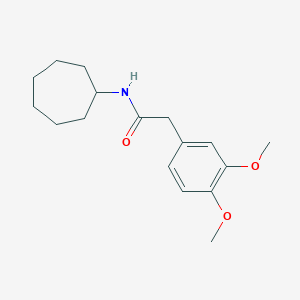
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide, also known as DMC or CYCLO-DMAA, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1970s and has been used in scientific research since then. The compound has gained attention due to its potential application in the field of neuroscience and as a possible treatment for neurological disorders.
作用机制
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. The compound also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in improved cognitive function, increased alertness, and a reduction in fatigue.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. The compound has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, leading to an increase in blood sugar levels. The compound has been shown to have a half-life of approximately 8 hours in humans.
实验室实验的优点和局限性
One advantage of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide is its ability to improve cognitive function and increase alertness, making it a useful tool in the study of neurological disorders. However, the compound has limitations in terms of its potential for abuse and dependence, which can be a concern in lab experiments. Additionally, the compound has not been extensively studied for its long-term effects on the brain and body.
未来方向
There are several potential future directions for the study of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide. One area of research is the development of new drugs that target the same neurotransmitter systems as the compound but with fewer side effects. Another direction is the exploration of the compound's potential as a treatment for other neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the long-term effects of the compound on the brain and body.
In conclusion, N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential use in the treatment of neurological disorders. The compound acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain, leading to improved cognitive function and increased alertness. While the compound has advantages in terms of its potential application in scientific research, it also has limitations and concerns regarding its potential for abuse and dependence. Further research is needed to fully understand the compound's potential as a treatment for neurological disorders and its long-term effects on the brain and body.
合成方法
The synthesis of N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of cycloheptanone with 3,4-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then reduced using sodium borohydride to obtain the final compound.
科学研究应用
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential use in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and Alzheimer's disease. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in cognitive function and mood regulation.
属性
产品名称 |
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide |
|---|---|
分子式 |
C17H25NO3 |
分子量 |
291.4 g/mol |
IUPAC 名称 |
N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H25NO3/c1-20-15-10-9-13(11-16(15)21-2)12-17(19)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8,12H2,1-2H3,(H,18,19) |
InChI 键 |
QNUDTLRPXOFANU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCCCCC2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CCCCCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)






